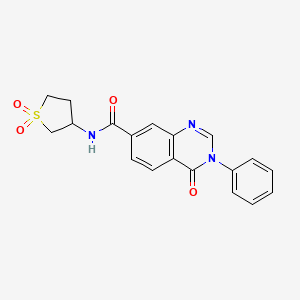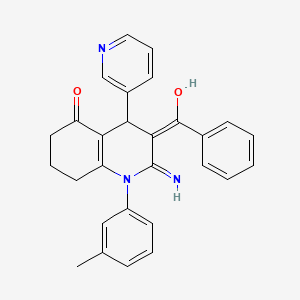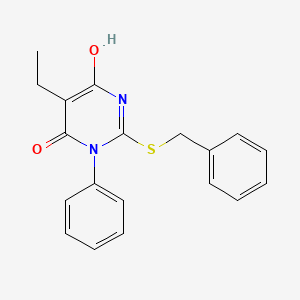![molecular formula C15H13F2N3O2S B6100113 (2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)
(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. It has been synthesized and extensively studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of (2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-viral effects by inhibiting the activity of various enzymes, including histone deacetylases and RNA polymerases. Histone deacetylases play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. RNA polymerases are essential for viral replication, and their inhibition can prevent viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound has been well-tolerated and does not cause significant adverse effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and modified to improve its efficacy and selectivity. Additionally, this compound has been shown to have good solubility in both water and organic solvents, which makes it suitable for a wide range of experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of (2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone. One potential application is in the treatment of viral infections, including hepatitis C and influenza. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and selectivity for use as a therapeutic agent.
Méthodes De Synthèse
(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone is synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with thiocarbohydrazide to form 2,5-difluoro-N'-thiocarbohydrazide. This intermediate product is then reacted with piperidin-3-one to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus and the influenza virus.
Propriétés
IUPAC Name |
(2,5-difluorophenyl)-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-10-3-4-12(17)11(6-10)14(21)9-2-1-5-20(8-9)15(22)13-7-18-23-19-13/h3-4,6-7,9H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDPOWWHVJOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NSN=C2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100045.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6100056.png)

![2-({[3-(ethoxycarbonyl)-4-isobutyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B6100066.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6100070.png)
![6-amino-2-{[3-(3-chlorophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B6100078.png)

![N~2~-(4-methoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6100090.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6100092.png)
![4-[(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6100095.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzamide](/img/structure/B6100097.png)
![1-(4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6100104.png)
![1-(1-methyl-1H-imidazol-2-yl)-2-{[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]amino}ethanol](/img/structure/B6100110.png)
